Fmoc-N-(tert-butyloxycarbonylmethyl)glycine CAS number
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine CAS number
An In-depth Technical Guide to Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
Abstract
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine, identified by CAS Number 141743-16-0 , is a highly versatile N-substituted glycine derivative indispensable in modern synthetic chemistry.[1][2][3][4][5] Its unique bifunctional nature, featuring two distinct and orthogonally protected carboxyl groups, positions it as a critical building block for the synthesis of complex peptides, peptidomimetics, and other advanced molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, its foundational role in Solid-Phase Peptide Synthesis (SPPS), detailed experimental protocols for its application, and its broader utility in drug discovery and bioconjugation.
Core Physicochemical & Structural Properties
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is a synthetic compound characterized as a white crystalline powder.[1][3] The molecule's design is centered on a glycine backbone, which is N-substituted with both a carboxymethyl group and the α-amino protecting group, Fmoc. The appended carboxymethyl group is itself protected as a tert-butyl ester. This intricate design is fundamental to its utility.
The core of its functionality lies in its orthogonal protection scheme. The N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed under mild conditions using a secondary amine like piperidine.[6] Conversely, the tert-butyloxycarbonyl (Boc) group protecting the side-chain carboxyl moiety is highly acid-labile and is cleaved with strong acids like trifluoroacetic acid (TFA).[6] This orthogonality is the cornerstone of the Fmoc/tBu strategy in SPPS, allowing for selective deprotection and chain elongation without compromising the integrity of other protecting groups.[6][7]
Table 1: Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 141743-16-0 | [1][2][3][4] |
| Molecular Formula | C₂₃H₂₅NO₆ | [1][3][4] |
| Molecular Weight | 411.45 g/mol | [1][3][4] |
| Appearance | White crystalline powder | [1][3] |
| Purity | ≥ 98% (by HPLC) | [3] |
| Melting Point | 115-120 °C | [3] |
| Storage Conditions | Store at 0-8 °C for long-term stability | [3] |
| Synonyms | Fmoc-Nasp(OtBu)-OH, Fmoc-N-(t-butoxycarbonylmethyl)-Gly-OH | [1][4] |
Foundational Role in Solid-Phase Peptide Synthesis (SPPS)
The primary and most significant application of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine is as a specialized building block in SPPS.[1][2][3] The Fmoc/tBu chemistry is the predominant method for peptide synthesis today, prized for its mild reaction conditions, which preserve the integrity of sensitive amino acid side chains and complex modifications like phosphorylation and glycosylation.[6][7]
The Causality of Orthogonal Protection
The deliberate choice of Fmoc for the α-amino group and a t-Bu-based ester for the side chain is a classic example of an orthogonal protection strategy. In the iterative cycle of peptide synthesis, the N-terminal Fmoc group must be removed at each step to allow for the coupling of the next amino acid. This is achieved with a solution of piperidine in a polar aprotic solvent (e.g., DMF). These basic conditions leave the acid-sensitive tert-butyl ester on the side chain completely intact.
This side-chain carboxyl group remains protected throughout the entire chain assembly process. Only at the final step, when the full-length peptide is cleaved from the solid-phase resin, is it exposed to a strong acid cocktail (typically TFA with scavengers). This final cleavage step simultaneously removes the t-Bu group, liberating the free carboxylic acid on the glycine side chain. This strategic approach prevents unwanted side reactions and ensures the synthesis of a high-purity final product.[1]
Workflow: Incorporation into a Peptide Chain
The incorporation of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine into a growing peptide chain follows the standard, cyclical workflow of Fmoc-SPPS. The process is highly efficient and amenable to automation.[3] A key advantage of the Fmoc group is its strong UV absorbance, which allows for real-time monitoring of the deprotection step to ensure the reaction has gone to completion before proceeding to the next coupling cycle.[6]
Figure 1: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS) showing the incorporation of an Fmoc-protected amino acid like Fmoc-N-(tert-butyloxycarbonylmethyl)glycine.
Experimental Protocol: Coupling Reaction
This protocol describes a standard manual coupling procedure for incorporating Fmoc-N-(tert-butyloxycarbonylmethyl)glycine onto a resin-bound peptide chain with a free N-terminal amine.
Self-Validating System: This protocol includes a qualitative test (Kaiser test) to validate the completion of the coupling reaction, ensuring a trustworthy and reproducible workflow.
Materials:
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Peptide-resin with a free N-terminal amine
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Fmoc-N-(tert-butyloxycarbonylmethyl)glycine
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Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
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Base: DIPEA (N,N-Diisopropylethylamine)
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Solvent: Anhydrous DMF (N,N-Dimethylformamide)
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Washing Solvents: DMF, DCM (Dichloromethane), Isopropanol
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Kaiser Test Kit (Phenol, KCN in Pyridine, Ninhydrin)
Procedure:
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Resin Preparation:
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Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
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Perform an N-terminal Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, followed by 1 x 15 min).
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Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
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Verification: Perform a Kaiser test on a small sample of beads. A deep blue color confirms the presence of a free primary amine.
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Activation of the Amino Acid:
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In a separate vial, dissolve Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in a minimal amount of DMF.
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Add DIPEA (6 equivalents) to the solution.
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Allow the activation to proceed for 2-5 minutes. The solution may change color.
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Coupling Reaction:
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Drain the DMF from the swollen resin.
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Immediately add the activated amino acid solution to the resin.
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Agitate the mixture using a shaker or nitrogen bubbling at room temperature for 1-2 hours.
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Monitoring and Completion:
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After the reaction time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and dry them.
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Perform a Kaiser test. A negative result (colorless or faint yellow beads) indicates that the coupling reaction is complete and all primary amines have been acylated.
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If the test is positive (blue beads), extend the coupling time for another hour or perform a second coupling with a freshly prepared activated amino acid solution.
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Post-Coupling Wash:
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Once the coupling is complete, drain the reaction mixture.
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Wash the resin extensively with DMF (5x), DCM (3x), and Isopropanol (3x) to remove any unreacted reagents and byproducts.
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The resin is now ready for the next deprotection and coupling cycle.
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Broader Scientific Applications
While its primary use is in SPPS, the unique structure of Fmoc-N-(tert-butyloxycarbonylmethyl)glycine makes it a valuable intermediate in several other research areas.
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Drug Discovery: This compound is used to synthesize peptidomimetics and complex molecules for therapeutic applications, including targeted cancer therapies.[2] The glycine backbone can serve as a scaffold to introduce specific functionalities.
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Bioconjugation: It facilitates the linking of biomolecules to drugs or imaging agents, which can enhance the efficacy and specificity of the resulting conjugate.[2][3]
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Neuroscience Research: Derivatives of this compound are employed to study peptide interactions within the central nervous system, potentially leading to novel treatments for neurological disorders.[2]
Conclusion
Fmoc-N-(tert-butyloxycarbonylmethyl)glycine (CAS 141743-16-0) is more than a standard amino acid derivative; it is a sophisticated chemical tool engineered for precision and control in synthesis. Its orthogonal protecting groups, compatibility with automated synthesis platforms, and the stability it imparts make it a preferred choice for researchers in peptide chemistry, medicinal chemistry, and drug development.[3] The principles demonstrated by its application—namely, the power of orthogonal protection and workflow validation—are central to the successful construction of complex, high-purity biomolecules.
References
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Title: Cas 141743-16-0, FMOC-N-(TERT-BUTYLOXYCARBONYLMETHYL)-GLYCINE | lookchem Source: LookChem URL: [Link]
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Title: Fmoc-N-(tert-butyloxycarbonylethyl)glycine | C24H27NO6 | CID 10526402 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]
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Title: Fmoc / t-Bu Solid Phase Synthesis - Sunresin Source: Sunresin New Materials URL: [Link]
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Title: Advances in Fmoc solid-phase peptide synthesis - PMC - NIH Source: National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]
